N1-(4-Nitrophenyl)-1,2-ethanediamine 2HCl
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Overview
Description
N1-(4-Nitrophenyl)-1,2-ethanediamine 2HCl is a chemical compound characterized by the presence of a nitrophenyl group attached to an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Nitrophenyl)-1,2-ethanediamine 2HCl typically involves the reaction of 4-nitroaniline with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods also focus on minimizing environmental impact by employing green chemistry principles and sustainable practices.
Chemical Reactions Analysis
Types of Reactions: N1-(4-Nitrophenyl)-1,2-ethanediamine 2HCl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 4-Aminophenyl-1,2-ethanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
N1-(4-Nitrophenyl)-1,2-ethanediamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-Nitrophenyl)-1,2-ethanediamine 2HCl involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but with a hydrazine group instead of an ethanediamine backbone.
4-Nitroaniline: Lacks the ethanediamine group but shares the nitrophenyl moiety.
N-(4-Nitrophenyl)acetamide: Contains an acetamide group instead of an ethanediamine group.
Uniqueness: N1-(4-Nitrophenyl)-1,2-ethanediamine 2HCl is unique due to its combination of the nitrophenyl group and the ethanediamine backbone, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C8H13Cl2N3O2 |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-5-6-10-7-1-3-8(4-2-7)11(12)13;;/h1-4,10H,5-6,9H2;2*1H |
InChI Key |
NOPXMIOPWSOBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCN)[N+](=O)[O-].Cl.Cl |
Origin of Product |
United States |
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